1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its applications in various chemical reactions and scientific research. It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group.
Preparation Methods
The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions often require a controlled temperature environment to ensure the desired product’s formation. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in developing drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in manufacturing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride can be compared with similar compounds such as:
1-Cyclobutyl-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-Cyclobutyl-1H-pyrazole-4-sulfonate: The sulfonate derivative is more stable and less reactive compared to the sulfonyl chloride.
1-Cyclobutyl-1H-pyrazole-4-sulfonothioate: This compound contains a sulfonothioate group, which has different reactivity and applications compared to the sulfonyl chloride.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it valuable in synthetic chemistry and research.
Properties
IUPAC Name |
1-cyclobutylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDUUKSSKFCFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544955-53-4 |
Source
|
Record name | 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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